molecular formula C11H10BrNO B13274649 3-bromo-N-(furan-2-ylmethyl)aniline

3-bromo-N-(furan-2-ylmethyl)aniline

Cat. No.: B13274649
M. Wt: 252.11 g/mol
InChI Key: AQXQNFXVLIDCQN-UHFFFAOYSA-N
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Description

3-bromo-N-(furan-2-ylmethyl)aniline is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-N-(furan-2-ylmethyl)aniline

InChI

InChI=1S/C11H10BrNO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2

InChI Key

AQXQNFXVLIDCQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC2=CC=CO2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo N Furan 2 Ylmethyl Aniline and Analogues

Strategic Approaches to C-N Bond Formation in N-Substituted Anilines

The formation of the aryl C-N bond is a cornerstone of modern organic synthesis, with numerous methods developed to achieve this transformation efficiently and selectively. nih.govacs.org For a target like 3-bromo-N-(furan-2-ylmethyl)aniline, the primary disconnection is between the aniline (B41778) nitrogen and the furan-2-ylmethyl group or the aniline nitrogen and the bromophenyl ring. These disconnections lead to two main synthetic strategies: the reaction of a bromoaniline precursor with a furan-containing amine or the coupling of an amine with a furan-based electrophile.

Direct amination reactions represent a fundamental approach to C-N bond formation. In the context of synthesizing this compound, this involves the reaction of 3-bromoaniline (B18343) with a furan-2-ylmethyl halide or another derivative with a suitable leaving group. While direct nucleophilic substitution on an unactivated aryl halide is generally difficult, catalytic methods have made this a viable and widely practiced strategy.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for this transformation. youtube.com It allows for the coupling of aryl halides, including bromides, with a wide range of amines under relatively mild conditions. acs.orgyoutube.com The reaction of 3-bromoaniline with furan-2-ylmethylamine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base constitutes a direct and powerful route to the target compound. Challenges can include the potential for the amine group already present on the bromoaniline to coordinate with the catalyst. nih.gov

Table 1: Representative Conditions for Direct Amination of Aryl Halides

Click to view table
Aryl HalideAmineCatalyst SystemBaseSolventKey Features
3-BromoanilineFuran-2-ylmethylaminePd₂(dba)₃ / XantphosCs₂CO₃DioxaneEffective for coupling with primary amines. beilstein-journals.org
3-Halo-2-aminopyridineMorpholinePd(0) / RuPhosLiHMDSTHFApplicable to challenging substrates with competing coordination sites. nih.gov
Aryl ChloridePrimary AlkylaminePd / P(t-Bu)₃KF-Mild conditions, effective even for less reactive aryl chlorides. nih.gov

An alternative and highly versatile approach involves using furan-2-ylmethylamine as the nucleophilic partner in a cross-coupling reaction with a suitable 3-bromophenyl electrophile. Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose. nih.gov

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, has become an extremely general and reliable method for synthesizing aromatic amines. acs.org The reaction typically involves an aryl halide or pseudohalide (like 3-bromoaniline), an amine (furan-2-ylmethylamine), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand, and a base. beilstein-journals.org The choice of ligand is critical and has been the subject of extensive research, with bulky, electron-rich alkylphosphine ligands like P(t-Bu)₃ and biarylphosphine ligands (e.g., XPhos, RuPhos) showing broad utility. nih.govbeilstein-journals.orgnih.gov These advanced catalyst systems can overcome challenges such as coupling sterically hindered partners and can function at low catalyst loadings. nih.gov

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, association of the amine to the resulting Pd(II) complex followed by deprotonation to form a palladium amide, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.com

Table 2: Selected Palladium Catalyst Systems for C-N Cross-Coupling

Click to view table
Palladium SourceLigandBaseTypical SubstratesReference
Pd(OAc)₂ or Pd₂(dba)₃XantphosCs₂CO₃Aryl bromides and primary amines beilstein-journals.org
Pd(0)P(t-Bu)₃KF / Cs₂CO₃Aryl chlorides and bromides, including hindered substrates nih.gov
BrettPhos-PrecatalystBrettPhosLiHMDSHalo-aminopyridines and primary/secondary amines nih.gov
Pd-NHC ComplexesN-Heterocyclic Carbene (NHC)VariousAryl halides and various amines researchgate.net

Copper-catalyzed C-N bond formation, known historically as the Ullmann condensation, provides a valuable alternative to palladium-based methods. While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric amounts of copper), modern research has led to the development of more efficient, ligand-assisted copper-catalyzed systems that operate under milder conditions. These reactions can be particularly useful for substrates that are challenging for palladium catalysts.

Recent advancements include copper-catalyzed couplings of N-H heterocyles with C-H bonds, demonstrating the expanding scope of copper catalysis. nih.gov For the synthesis of this compound, a copper-catalyzed coupling would typically involve 3-bromoaniline, furan-2-ylmethylamine, a copper(I) salt (such as CuI), a ligand (often a diamine or phenanthroline derivative), and a base. Three-component coupling reactions involving an allene, an imine, and a boron reagent have also been successfully catalyzed by copper, showcasing its utility in assembling complex amine products. nih.gov

Table 3: Examples of Copper-Catalyzed C-N Coupling Conditions

Click to view table
Copper SourceLigand/AdditiveCoupling PartnersKey FeatureReference
Copper CatalystTBACl or BF₃•OEt₂N-H Heterocycles & Benzylic C-H SubstratesAchieves site-selective cross-coupling. nih.gov nih.gov
Copper CatalystNot specifiedAllenes, Imines, Bis(pinacolato)diboronSelective three-component assembly of homoallylic amines. nih.gov nih.gov

Beyond palladium and copper, research into other transition metals for C-N bond formation is an active field, promising new reactivity and substrate scope. nih.gov

Nickel-Catalyzed Reactions : Nickel-hydride (NiH) catalyzed hydroamination of unsaturated compounds has emerged as an efficient method for C-N bond formation. nih.gov These reactions can transform alkenes and alkynes into valuable amine-containing products under mild conditions with high regioselectivity. The development of chiral ligands has also enabled asymmetric hydroaminations. nih.gov

Rhodium and Iridium Catalysis : Rhodium(III) and Iridium(III) complexes have been developed for direct C-H amination reactions using organic azides as the nitrogen source. nih.gov This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials like aryl halides, instead forming the C-N bond by activating a C-H bond directly. While this represents a different strategy than coupling with 3-bromoaniline, it is a cutting-edge method for producing aniline analogues. The only byproduct in these reactions is environmentally benign nitrogen gas (N₂). nih.gov

Table 4: Overview of Emerging Catalytic Systems

Click to view table
Catalyst SystemReaction TypeKey AdvantagesReference
Nickel-Hydride (NiH)Hydroamination of alkenes/alkynesHigh regioselectivity, mild conditions, broad substrate scope. nih.gov nih.gov
Rhodium(III) / Iridium(III)Direct C-H AminationHigh atom economy, avoids pre-functionalized substrates, N₂ as sole byproduct. nih.gov nih.gov

Coupling Reactions Involving Furan-2-ylmethyl Amine Derivatives

Preparation of Furan-2-ylmethyl Intermediates

The synthesis of the title compound relies on the availability of furan-2-ylmethylamine (also known as furfurylamine) or related intermediates. The most common and sustainable starting material for these intermediates is furan-2-carbaldehyde (furfural), which is readily produced from the dehydration of pentose (B10789219) sugars found in biomass. researchgate.netyoutube.com

One of the most direct routes to furan-2-ylmethylamine is the reductive amination of furfural (B47365). This typically involves reacting furfural with ammonia (B1221849) in the presence of a reducing agent and often a hydrogenation catalyst like nickel, palladium, or platinum. google.com

Alternatively, other furan (B31954) intermediates can be synthesized and then converted to the desired amine. For example, furan-2-carbaldehyde can be used in Wittig-type reactions to produce (E)-ethyl 3-(furan-2-yl) acrylate, which can then be reacted with hydrazine (B178648) to form a hydrazide intermediate. peerj.com Novel methods have also been developed for synthesizing furan-3(2H)-imine scaffolds from alkynones and aniline derivatives. nih.gov Furthermore, single-step methods have been described for producing alkylamine derivatives of furan directly from sugars by using a combination of an acid catalyst and a hydrogenation catalyst. google.com

Regioselective Bromination Strategies for Aniline Derivatives

The direct electrophilic bromination of aniline or its N-alkylated derivatives is unsuitable for the synthesis of 3-bromo isomers due to the powerful ortho-, para-directing nature of the amino group. nih.govrsc.org Consequently, achieving meta-bromination necessitates specialized and often multi-step approaches. A highly effective modern strategy involves transition-metal-catalyzed C-H activation, which can override the natural reactivity of the substrate.

An unprecedented method for the direct meta-bromination of aniline derivatives utilizes a palladium(II)-catalyst in conjunction with a readily cleavable nitrile-based directing group. nih.govrsc.orgresearchgate.net In this approach, the aniline substrate is first acylated with a directing group. This group positions the palladium catalyst in proximity to the meta C-H bonds, enabling their selective functionalization. Using a commercially available bromine source like N-bromophthalimide (NBP), this method successfully overcomes the intrinsic electronic preference for ortho/para substitution. nih.gov The reaction is sensitive to additives, with electron-deficient polyfluorobenzoic acid being identified as a crucial component for success. nih.gov After the C-H bromination step, the directing group can be easily removed, yielding the desired meta-bromoaniline derivative. nih.gov

In contrast to the sophisticated directing-group strategy for meta-bromination, several methods have been developed for highly regioselective ortho or para halogenation. Copper-catalyzed systems are particularly prominent in this regard. For instance, the direct bromination of unprotected anilines using copper(II) bromide (CuBr₂) as both the oxidant and bromine source can be achieved with high yield and regioselectivity for the para-position when conducted in an ionic liquid solvent. beilstein-journals.org This protocol offers a milder and operationally safer alternative to older methods that required hazardous reagents. beilstein-journals.org

Another practical method is the copper-catalyzed oxidative bromination using sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant, with a catalytic amount of copper(II) sulfate (B86663) (CuSO₄·5H₂O). thieme-connect.com This system also demonstrates high regioselectivity, typically favoring para-bromination for a wide range of aniline substrates. thieme-connect.com While these copper-catalyzed methods are not suitable for producing 3-bromoaniline, they are vital for the synthesis of other bromoaniline isomers and highlight the importance of catalyst system choice in controlling regioselectivity.

The table below summarizes various bromination strategies for aniline derivatives, highlighting the reagents and their resulting regioselectivity.

Method/Catalyst SystemBromine SourceTypical RegioselectivityReference
Pd(II) with Nitrile Directing GroupN-Bromophthalimide (NBP)meta nih.govrsc.org
Copper-catalyzed Oxidative BrominationNaBr / Na₂S₂O₈para thieme-connect.com
Copper Halide in Ionic LiquidCuBr₂para beilstein-journals.org
Classical Electrophilic BrominationBr₂ortho, para nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of the target molecule, this compound, is most logically achieved by the N-alkylation of 3-bromoaniline. This precursor is accessible through the specialized meta-bromination strategies discussed previously. The N-alkylation step can be accomplished via two primary pathways: reductive amination or nucleophilic substitution, each requiring careful optimization of reaction conditions to maximize yield and purity.

Reductive Amination Pathway

This pathway involves the reaction of 3-bromoaniline with furan-2-carbaldehyde (furfural). The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. youtube.com The optimization of this one-pot reaction hinges on several key parameters:

Catalyst: Heterogeneous catalysts are preferred for their ease of separation and reusability. Systems like Palladium on Molybdenum(V) oxide (Pd/MoO₃-x) or Iridium supported on sulfonic acid-functionalized silica (B1680970) (Ir/SiO₂-SO₃H) have proven effective for the reductive amination of furfural. nih.govmdpi.com The choice of metal and support significantly influences catalytic activity and selectivity. nih.gov

Reducing Agent: Molecular hydrogen (H₂) is commonly used with heterogeneous catalysts, requiring control over pressure. mdpi.com Alternatively, chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) can be employed under milder conditions. youtube.com

Solvent: The solvent can impact the formation of the imine intermediate and the efficiency of the reduction. Solvents such as ethyl acetate, methanol, or tetrahydrofuran (B95107) (THF) are frequently used. mdpi.comresearchgate.net

Temperature: The reaction temperature must be carefully controlled to balance the rate of reaction against potential side reactions or catalyst degradation. For example, the reductive amination of furfural with aniline has been reported at room temperature, though yields may be modest (e.g., 21% using an Ir/SiO₂-SO₃H catalyst). mdpi.com

The following table illustrates the optimization of catalyst and temperature in a model reductive amination of furfural.

CatalystAmineTemperature (°C)Pressure (MPa H₂)Yield (%) of Furfurylamine (B118560)Reference
Ru/Nb₂O₅NH₃90499 mdpi.com
Co@C-600-EtOHNH₃90287 mdpi.com
Pd/MoO₃-xNH₃80-84 nih.gov
Ir/SiO₂-SO₃HAnilineRoom Temp-21 mdpi.com

Nucleophilic Substitution Pathway

An alternative route is the direct N-alkylation of 3-bromoaniline with a furan-2-ylmethyl halide (e.g., 2-(chloromethyl)furan (B1296002) or 2-(bromomethyl)furan). This SN2 reaction requires optimization of the base, solvent, and temperature.

Base: A base is required to deprotonate the aniline, enhancing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) are effective. nih.gov

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) are typically used as they can dissolve the reactants and facilitate the substitution reaction. nih.gov

Temperature: The reaction often requires heating to proceed at a reasonable rate.

Additives: Phase-transfer catalysts or additives like tetrabutylammonium (B224687) iodide (TBAI) can be used to accelerate the reaction, particularly when dealing with less reactive chlorides. nih.gov

The following table shows representative conditions for the N-alkylation of amine derivatives.

Amine SubstrateAlkylating AgentBaseSolventAdditiveYield (%)Reference
2-Carbamoylamino-3-acylthiopheneVarious Alkyl HalidesCs₂CO₃DMFTBAIGood to Excellent nih.gov
Aniline DerivativesPropargyl BromideK₂CO₃AcetonitrileKI62-72-

By carefully selecting either the reductive amination or nucleophilic substitution pathway and meticulously optimizing the reaction parameters, this compound can be synthesized efficiently. The choice of strategy will depend on the availability of starting materials, desired scale, and considerations for process safety and environmental impact.

Elucidation of Chemical Transformations and Reactivity Patterns of 3 Bromo N Furan 2 Ylmethyl Aniline

Reactions at the Aniline (B41778) Moiety

The aniline portion of the molecule, characterized by a brominated phenyl ring and a secondary amine, presents multiple avenues for chemical modification.

Electrophilic Aromatic Substitution on the Brominated Phenyl Ring

The brominated phenyl ring is a key site for electrophilic aromatic substitution, with the regiochemical outcome dictated by the existing substituents. The secondary amine (-NH-) is a strongly activating ortho-, para-directing group, while the bromine atom is a deactivating yet also ortho-, para-directing substituent. This dual influence governs the position of incoming electrophiles.

A notable example is the Vilsmeier-Haack reaction, where treatment with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) onto the phenyl ring. The powerful directing effect of the amine group favors substitution at the positions ortho and para to it.

Another significant transformation is acylation. For instance, the reaction with 4-nitrobenzoyl chloride results in the formation of N-(3-bromophenyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide. This reaction not only modifies the aniline moiety but also sets the stage for subsequent intramolecular cyclizations.

Nucleophilic Transformations Involving the Secondary Amine

The secondary amine in 3-bromo-N-(furan-2-ylmethyl)aniline exhibits nucleophilic character, enabling a variety of chemical transformations.

Table 1: Nucleophilic Reactions of the Secondary Amine

Reaction Type Reagent Example Product Type
N-Alkylation Alkyl halide Tertiary amine

N-alkylation allows for the introduction of an additional alkyl group, converting the secondary amine into a tertiary amine. More commonly explored is N-acylation, where reaction with an acyl chloride, such as 4-nitrobenzoyl chloride, yields an amide. This transformation is often a crucial step in multi-step synthetic sequences.

Reactions at the Furan-2-ylmethyl Moiety

The furan-2-ylmethyl portion of the molecule also possesses distinct reactive sites.

Reactivity of the Furan (B31954) Ring System

The furan ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. Its reactivity within the parent molecule can be harnessed for the construction of more complex structures. The furan ring can participate as a diene in intramolecular Diels-Alder reactions, a powerful strategy for forming polycyclic frameworks.

Investigation of Intramolecular Cyclizations and Rearrangements

A significant focus of research on this compound and its derivatives is their propensity to undergo intramolecular cyclization. These reactions are pivotal for the synthesis of novel heterocyclic compounds.

The acylated derivative, N-(3-bromophenyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide, serves as a key precursor for such transformations. Under palladium catalysis, this molecule can undergo intramolecular cyclization, leading to the formation of complex, fused heterocyclic systems. The precise nature of the cyclized product is highly dependent on the specific reaction conditions, including the choice of palladium catalyst, base, and solvent. These reactions highlight the utility of this compound as a versatile building block in synthetic organic chemistry.

Table 2: Key Chemical Compounds

Compound Name
This compound
Phosphoryl chloride
Dimethylformamide
4-nitrobenzoyl chloride

Oxidation and Reduction Potentials of the Compound and Analogues

The oxidation potential of aniline and its derivatives is a well-studied parameter. The nitrogen atom's lone pair of electrons can be removed through oxidation, forming a radical cation. This process is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

In the case of this compound, the bromine atom at the meta position exerts a dual electronic effect: it is inductively electron-withdrawing and has a weaker, resonance-based electron-donating effect. The inductive effect is generally dominant for halogens, thus the bromine atom is expected to increase the oxidation potential relative to unsubstituted N-(furan-2-ylmethyl)aniline.

The reduction of the bromoaniline moiety is also a key electrochemical feature. The carbon-bromine bond can be cleaved through a reductive process. The potential at which this occurs is influenced by the electronic environment of the aromatic ring.

To provide a comparative context for the expected electrochemical behavior of this compound, the following table presents the oxidation potentials of several analogous aniline derivatives. These values, obtained through experimental methods like cyclic voltammetry, illustrate the impact of various substituents on the ease of oxidation.

CompoundOxidation Potential (V vs. SHE)Key Structural Feature
Aniline0.92Parent aniline structure
N-Methylaniline0.79N-alkylation (electron-donating)
N,N-Dimethylaniline0.75Di-N-alkylation (stronger electron-donation)
3-Bromoaniline (B18343)1.01Electron-withdrawing bromo group (meta)
4-Bromoaniline0.95Electron-withdrawing bromo group (para)
N-(Furan-2-ylmethyl)anilineNot availableCombines N-alkylation and an electron-rich furan ring
This compoundNot availableTarget compound with combined substituent effects

Detailed Research Findings:

Computational studies on substituted anilines have shown a strong correlation between their calculated highest occupied molecular orbital (HOMO) energies and their experimental oxidation potentials. umn.edu This theoretical approach supports the qualitative understanding that electron-withdrawing substituents lower the HOMO energy, thus increasing the oxidation potential. For this compound, the electron-withdrawing nature of the bromine atom at the meta-position would be expected to lower the HOMO energy compared to the unsubstituted N-(furan-2-ylmethyl)aniline.

Research on the anodic oxidation of N-alkylanilines indicates that the initial step is the formation of a radical cation, which can then undergo various follow-up reactions, including dimerization or further oxidation. acs.org The stability and reactivity of this radical cation are heavily influenced by the substituents present. The furan ring in this compound could potentially stabilize the radical cation through resonance, which might influence the reaction pathways following the initial oxidation.

Studies on the electrochemical halogenation of anilines have demonstrated that the oxidation potential of the aniline derivative plays a crucial role in the reaction mechanism and product selectivity. For instance, potential-controlled electrolysis can selectively lead to mono- or di-halogenated products. acs.org This highlights the importance of understanding the oxidation potential of this compound for predicting its behavior in such synthetic transformations.

The reduction of bromoanilines typically involves the cleavage of the C-Br bond. The potential required for this reduction is influenced by the position of the bromine atom and the presence of other substituents. While specific data for this compound is unavailable, studies on other bromoaromatic compounds can provide insights. The reduction potential is an important parameter as it can determine the feasibility of using this compound in reductive cross-coupling reactions or other transformations involving the removal of the bromine atom.

Spectroscopic and Structural Characterization Techniques in Research

Application of Advanced NMR Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be mapped.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the furan (B31954) ring protons, the methylene (B1212753) (-CH₂-) bridge, the secondary amine (N-H) proton, and the four protons of the disubstituted benzene (B151609) ring. The furan protons typically appear in the range of 6.2-7.4 ppm. The methylene protons would present as a doublet coupled to the N-H proton, likely around 4.2-4.4 ppm. The aromatic protons on the bromoaniline ring would exhibit complex splitting patterns between 6.5 and 7.2 ppm.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon atoms. The furan carbons are expected between 107 and 152 ppm. The methylene carbon signal should appear around 40-42 ppm. The carbons of the bromoaniline ring will have shifts influenced by both the amino group and the bromine atom, with the carbon directly bonded to bromine (C-Br) showing a significant shift, typically in the 120-125 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-bromo-N-(furan-2-ylmethyl)aniline Predicted values are based on data from analogous compounds. rsc.org

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Furan C-H (α to O)~7.3-7.4~142-143
Furan C-H (β to O)~6.2-6.4~107-111
Methylene (-CH₂-)~4.3~41-42
Amine (N-H)~4.0 (broad)N/A
Aniline (B41778) Aromatic C-H~6.5-7.2~113-131
Aniline C-NN/A~148-150
Aniline C-BrN/A~122-123

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations, providing a "fingerprint" unique to the compound.

For this compound, key functional groups produce characteristic signals. The N-H stretch of the secondary amine is expected as a sharp to medium band around 3400 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C-H stretches of the furan ring and methylene group are found just below this value. The C=C stretching vibrations of both the aromatic and furan rings are observed in the 1500-1600 cm⁻¹ region. A strong band corresponding to the C-O-C asymmetric stretch of the furan ring is also a key diagnostic feature. The C-N stretching vibration of the arylamine typically appears in the 1250-1350 cm⁻¹ range. Finally, the C-Br stretch is expected at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchSecondary Amine3350 - 3450Medium
C-H StretchAromatic & Furan3000 - 3100Medium-Weak
C-H StretchMethylene2850 - 2960Medium-Weak
C=C StretchAromatic & Furan Rings1500 - 1620Medium-Strong
C-O-C Asymmetric StretchFuran Ring1240 - 1280Strong
C-N StretchAryl Amine1250 - 1350Medium-Strong
C-Br StretchBromo-Aryl500 - 600Medium-Strong

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, validate its molecular formula, and deduce its structure by analyzing fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₀BrNO. A key feature in its mass spectrum would be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio). youtube.com This characteristic "M+" and "M+2" isotopic pattern is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. A common fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of a stable furfuryl cation (m/z 81) or a bromoaniline radical cation. Another likely fragmentation is the loss of the bromine atom, followed by further rearrangements. The fragmentation of the aromatic portion would also yield characteristic ions. whitman.edu

Table 3: Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Ion Formation Pathway
251/253[C₁₁H₁₀BrNO]⁺˙Molecular Ion ([M]⁺˙ and [M+2]⁺˙)
171/173[C₆H₅BrN]⁺˙Loss of furfuryl radical (•C₅H₅O)
92[C₆H₆N]⁺Loss of Br from bromoaniline fragment
81[C₅H₅O]⁺Furfuryl cation from benzylic cleavage

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. fzu.cz By analyzing the diffraction pattern produced when X-rays pass through a single crystal of the substance, researchers can calculate a precise map of electron density and thus determine the exact positions of all atoms in the crystal lattice.

As of the current literature review, a single-crystal X-ray structure for this compound has not been reported. However, if such a study were performed, it would provide unambiguous data on:

Molecular Conformation: The precise dihedral angles between the furan and aniline rings.

Bond Lengths and Angles: Exact measurements of all covalent bonds and angles, confirming the geometry of the molecule.

Intermolecular Interactions: The nature of non-covalent interactions in the solid state, such as hydrogen bonding (involving the N-H group), π-π stacking between the aromatic and furan rings, and halogen bonding involving the bromine atom. This information is crucial for understanding the material's physical properties and how molecules pack together in a solid. rsc.orgmdpi.com

The determination of the crystal structure would provide invaluable insight into the molecule's steric and electronic properties, complementing the data obtained from other spectroscopic methods.

Computational and Theoretical Investigations of 3 Bromo N Furan 2 Ylmethyl Aniline

Electronic Structure and Molecular Orbital Analysis

Molecular orbital analysis, particularly of the frontier orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for understanding the molecule's reactivity. In substituted anilines, the HOMO is often localized on the aniline (B41778) moiety, and its energy level is a key determinant of the one-electron oxidation potential. umn.edu The presence of an electron-withdrawing substituent like bromine at the meta position of the aniline ring is expected to lower the HOMO energy level compared to unsubstituted aniline, making the compound more resistant to oxidation. umn.edu

The LUMO, on the other hand, would be distributed across the aromatic systems, and the energy gap between the HOMO and LUMO is indicative of the molecule's kinetic stability and the energy required for electronic excitation. A larger HOMO-LUMO gap generally implies higher stability.

Molecular OrbitalExpected Location of High Electron DensityInfluence of Substituents
HOMO Aniline ring and nitrogen lone pairThe electron-withdrawing bromine atom lowers the energy of the HOMO. umn.edu
LUMO Distributed across the furan (B31954) and benzene (B151609) ringsThe energy is influenced by the overall conjugation of the system.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 3-bromo-N-(furan-2-ylmethyl)aniline is primarily associated with the rotation around the C-N and C-C single bonds of the N-furfuryl group. Different spatial arrangements of the furan and bromophenyl moieties relative to each other will correspond to various conformers with distinct energy levels.

Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them. For substituted anilines, different rotational conformers can exist, and their relative energies can be very close, allowing for multiple conformations to be present at room temperature. umn.edu In analogous systems, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. mdpi.com For this compound, weak intramolecular interactions between the amine hydrogen and the π-system of the furan ring, or between the amine hydrogen and the oxygen of the furan, could influence the conformational preferences.

A systematic conformational search would likely reveal several low-energy structures. The global minimum energy conformation would represent the most stable arrangement of the molecule in the gas phase. The relative energies of other conformers provide insight into the molecule's dynamic behavior in solution.

Dihedral Angle of InterestDescriptionExpected Influence on Stability
C(aryl)-C(aryl)-N-C(methylene)Rotation of the N-furfuryl group relative to the bromophenyl ring.Steric hindrance between the rings can lead to non-planar ground state geometries.
C(aryl)-N-C(methylene)-C(furan)Rotation around the N-CH₂ bond.Influences the orientation of the furan ring.
N-C(methylene)-C(furan)-ORotation of the furan ring.Can be influenced by potential weak intramolecular hydrogen bonds.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a powerful tool for investigating the reactivity of molecules by calculating various electronic descriptors. For this compound, DFT calculations could predict sites susceptible to electrophilic or nucleophilic attack. The calculated electrostatic potential map would visualize electron-rich and electron-poor regions of the molecule.

The nitrogen atom, with its lone pair, is a potential nucleophilic site. The aromatic rings can undergo electrophilic substitution, and the positions of attack would be directed by the combined electronic effects of the bromo and N-furfurylamino substituents on the benzene ring, and by the oxygen and the rest of the ring on the furan moiety.

DFT calculations can also be employed to model reaction pathways, for instance, in metal-catalyzed cross-coupling reactions where bromoanilines are common substrates. By calculating the energies of reactants, transition states, and products, the feasibility and mechanism of a proposed reaction can be investigated. Studies on similar bromoaniline derivatives have utilized DFT to understand their binding to metal complexes and subsequent reactivity. nih.gov

PropertyTheoretical ApproachPredicted Insights for this compound
Reactivity Indices Calculation of Fukui functions and dual descriptors.Identification of the most reactive sites for electrophilic, nucleophilic, and radical attack.
Reaction Mechanisms Transition state searching and intrinsic reaction coordinate (IRC) calculations.Elucidation of the step-by-step mechanism of reactions, such as N-alkylation or cross-coupling.
Thermochemistry Calculation of reaction enthalpies and Gibbs free energies.Prediction of the thermodynamic favorability of potential reactions.

Molecular Dynamics Simulations for Intermolecular Interactions

In the context of materials science or medicinal chemistry, MD simulations could be used to study how molecules of this compound pack in a solid state or how they bind to a receptor site. For instance, MD studies on furan derivatives have been used to investigate their behavior in excited states and their interactions in complex environments. nih.gov

Simulations of this compound in a solvent like water or an organic solvent would show how the solvent molecules arrange around the solute and how this affects its conformational freedom. The bromine atom, the amine group, and the furan oxygen are all expected to be key sites for intermolecular interactions.

Advanced Applications and Functionalization Strategies of 3 Bromo N Furan 2 Ylmethyl Aniline Scaffolds

Utilization as a Synthetic Building Block for Complex Organic Molecules

The inherent reactivity of its distinct functional groups makes 3-bromo-N-(furan-2-ylmethyl)aniline a powerful tool in the synthesis of elaborate organic molecules. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, while the furan (B31954) and aniline (B41778) moieties can participate in a range of cyclization and substitution reactions.

Precursor for Heterocyclic System Synthesis

The structure of this compound is well-suited for the construction of novel heterocyclic systems. The presence of the bromo-substituted aniline ring and the furan ring within the same molecule allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the most powerful methods for such transformations is the intramolecular Heck reaction . wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an alkene. wikipedia.org In the case of a derivative of this compound, where the furan ring is appropriately modified to contain an alkene substituent, an intramolecular Heck reaction could be envisioned to construct a new carbocyclic or heterocyclic ring fused to the aniline core. The reaction typically proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the cyclized product. wikipedia.org

Furthermore, the furan moiety itself can be a precursor to other heterocyclic systems. For instance, furans can undergo Diels-Alder reactions with various dienophiles to construct six-membered rings, or they can be converted to other five-membered heterocycles through ring-opening and recyclization pathways.

Research on related furan-containing compounds has demonstrated their utility in synthesizing complex polyheterocyclic systems. For example, nitrostilbenes derived from furan precursors have been used to create naphthodihydrofurans, which can be further elaborated into valuable polycondensed aromatic O-heterocycles. rsc.org Similarly, the synthesis of furan-3(2H)-imine scaffolds has been achieved from the reaction of α,β-unsaturated ketones with aniline derivatives, highlighting the potential for the aniline part of our target molecule to participate in similar cyclization processes. nih.gov

A plausible synthetic route towards a fused heterocyclic system starting from this compound is outlined below:

Step Reaction Reactants Product Potential Catalyst/Conditions
1Acylation of FuranThis compound, Acryloyl chlorideN-(3-bromophenyl)-N-((5-(acryloyl)furan-2-yl)methyl)amineLewis Acid (e.g., AlCl₃)
2Intramolecular Heck ReactionProduct from Step 1Fused heterocyclic systemPd(OAc)₂, PPh₃, Base (e.g., Et₃N)

Scaffold for Polysubstituted Aromatic and Heteroaromatic Compounds

The bromine atom on the aniline ring of this compound serves as a handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of polysubstituted aromatic and heteroaromatic compounds.

Key cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This is a highly versatile method for introducing alkyl, alkenyl, aryl, and heteroaryl groups at the 3-position of the aniline ring. clockss.orgnih.gov Studies on the Suzuki coupling of other bromoanilines have shown high yields with a variety of boronic acids, demonstrating the robustness of this transformation. unimib.itmdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This would enable the synthesis of di- or tri-substituted aniline derivatives with diverse amino functionalities. nih.govresearchgate.netchemspider.com

Heck-Mizoroki Reaction: As mentioned earlier, this reaction can be used to introduce alkene substituents by coupling the aryl bromide with an olefin. nih.gov

The following table summarizes the potential for creating polysubstituted derivatives from this compound using various palladium-catalyzed cross-coupling reactions:

Reaction Coupling Partner Introduced Substituent Potential Catalyst System
Suzuki-MiyauraArylboronic acidAryl groupPd(PPh₃)₄, Base (e.g., K₂CO₃)
Buchwald-HartwigSecondary amineAmino groupPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)
Heck-MizorokiAlkeneAlkenyl groupPd(OAc)₂, PPh₃, Base (e.g., Et₃N)

Exploration in Materials Science Research

The combination of the electron-rich furan and aniline moieties, along with the potential for polymerization and coordination, makes this compound an interesting candidate for the development of novel organic materials.

Integration into Organic Electronic Materials

Furan-containing conjugated polymers have garnered significant attention for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bit.edu.cnresearchgate.netresearchgate.net The furan ring is known to enhance the planarity and conjugation of polymers, which can lead to improved charge transport properties.

This compound can serve as a monomer in the synthesis of such conjugated polymers. The bromine atom allows for polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling, with a suitable co-monomer. The resulting polymers would incorporate both the furan and aniline units, potentially leading to materials with interesting photophysical and electronic properties. mdpi.com Research on furan-based conjugated polymers has shown that their bandgaps can be tuned by adjusting the polymer structure, which is crucial for optimizing their performance in electronic devices. rsc.org

The synthesis of a conjugated polymer from a derivative of this compound could proceed as follows:

Step Reaction Reactants Product Potential Catalyst
1BorylationThis compound3-(N-(furan-2-ylmethyl)amino)phenylboronic acidBis(pinacolato)diboron, PdCl₂(dppf)
2Suzuki PolymerizationProduct from Step 1, Dibromo-co-monomerConjugated PolymerPd(PPh₃)₄, Base

Development of Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. The nitrogen atom of the aniline group and the oxygen atom of the furan ring in this compound could potentially act as coordination sites for metal ions, making it a candidate for use as an organic linker in the synthesis of novel MOFs. nih.gov

While the coordinating ability of the secondary amine and the furan oxygen might be modest, derivatization of the molecule can introduce stronger coordinating groups. For example, the bromine atom could be replaced with a carboxylate or a nitrogen-containing heterocycle like a pyridine (B92270) or a triazole, which are common coordinating groups in MOF synthesis.

The following table illustrates potential modifications to this compound to enhance its utility as a linker for MOFs:

Modification Strategy Target Functional Group Synthetic Approach Resulting Linker Type
CarboxylationCarboxylic acidLithiation followed by quenching with CO₂Carboxylate linker
Cyanation followed by CycloadditionTetrazoleSuzuki coupling with a cyanophenylboronic acid, then reaction with sodium azideTetrazole-based linker
Sonogashira CouplingPyridineCoupling with a terminal alkyne-substituted pyridinePyridyl-functionalized linker

Role in Ligand Design for Catalysis

The molecular structure of this compound contains both nitrogen and oxygen donor atoms, which could coordinate to a metal center, making it a potential ligand for transition metal catalysts. The combination of a "soft" nitrogen donor and a "hard" oxygen donor in a flexible framework could lead to interesting coordination chemistry and catalytic activity.

Furthermore, the aniline and furan moieties can be readily modified to create more sophisticated ligand architectures. For instance, the secondary amine could be part of a pincer-type ligand by introducing coordinating groups at the 2- and 6-positions of the aniline ring. The bromine atom at the 3-position could be used to attach the ligand to a solid support or to introduce additional steric or electronic tuning elements.

Research on related Schiff base ligands derived from the condensation of furfural (B47365) with various anilines has shown that these ligands can form stable complexes with a range of transition metals, and these complexes can exhibit catalytic activity. While this compound is not a Schiff base, the underlying principle of using furan-aniline scaffolds in ligand design is well-established.

The potential of this compound and its derivatives as ligands in catalysis is summarized in the table below:

Metal Potential Ligand Type Potential Catalytic Application Rationale
PalladiumN,O-bidentateCross-coupling reactionsThe ligand could stabilize the palladium catalyst and influence its reactivity and selectivity.
CopperPincer-type (after modification)Amination reactionsPincer ligands are known to form robust and highly active catalysts. nih.gov
Rhodium/IridiumChiral N,O-ligand (after resolution)Asymmetric hydrogenationThe chiral environment created by the ligand could induce enantioselectivity in the catalytic reaction.

Investigation as a Core Structure for Bioactive Compound Development

There is no available research on the development of bioactive compounds using this compound as a central scaffold.

Antimicrobial Research

No studies were found that specifically investigate the antimicrobial activity of this compound against any microorganisms.

Enzyme Inhibition Studies

There are no published findings on the inhibitory effects of this compound on any specific enzymes.

Future Directions and Emerging Research Avenues for 3 Bromo N Furan 2 Ylmethyl Aniline Research

Development of Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting from traditional petroleum-based resources to renewable biomass. rsc.org Furan (B31954) derivatives, such as furfural (B47365), are key platform chemicals that can be economically synthesized from biomass. rsc.org The development of sustainable "green" synthetic routes for furan-based compounds is a major focus of current research. rsc.org For 3-bromo-N-(furan-2-ylmethyl)aniline, future research is anticipated to move away from conventional multi-step syntheses, which may involve hazardous reagents and generate significant waste, toward more eco-friendly alternatives.

Key areas for development include:

One-Pot Reductive Amination: The direct reductive amination of furfural with 3-bromoaniline (B18343) in a one-pot reaction presents a highly efficient and atom-economical approach. researchgate.netsctunisie.org Research into novel catalysts, such as those based on non-precious metals, and the use of green solvents like water will be crucial. researchgate.netsctunisie.org The use of molecular hydrogen or other green reducing agents would further enhance the sustainability of this method. researchgate.net

Biocatalysis: Employing enzymes or whole-cell biocatalysts for the synthesis of N-aryl furfurylamines offers a highly selective and environmentally benign alternative. Future work could focus on identifying or engineering enzymes capable of catalyzing the formation of this compound from readily available precursors.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption. nih.gov The development of microwave-assisted protocols for the synthesis of this compound could offer a rapid and efficient route to this compound. nih.gov

Synthetic Approach Potential Advantages Key Research Focus
One-Pot Reductive AminationHigh atom economy, reduced waste, fewer purification steps. researchgate.netDevelopment of reusable, non-precious metal catalysts; use of green solvents.
BiocatalysisHigh selectivity, mild reaction conditions, biodegradable catalysts.Enzyme discovery and engineering; optimization of reaction conditions.
Microwave-Assisted SynthesisRapid reaction times, increased yields, energy efficiency. nih.govOptimization of microwave parameters; solvent-free reaction conditions.

Exploration of Novel Catalytic Transformations

The presence of both a bromo-substituted aromatic ring and a furan moiety in this compound opens up a wide range of possibilities for novel catalytic transformations. The bromine atom serves as a handle for cross-coupling reactions, while the furan ring can undergo various cycloadditions and ring-opening reactions. chemicalbook.comresearchgate.net

Future research in this area could explore:

Palladium-Catalyzed Cross-Coupling Reactions: The bromoaniline unit can readily participate in classic cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. chemicalbook.comresearchgate.net These reactions would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties by introducing new carbon-carbon or carbon-nitrogen bonds.

Furan Ring Transformations: The furan ring can act as a diene in Diels-Alder reactions, providing access to complex bicyclic structures. algoreducation.com Additionally, acid-catalyzed or metal-catalyzed ring-opening of the furan can lead to the formation of valuable linear dicarbonyl compounds or other functionalized acyclic products. acs.orgthieme-connect.com

Dual Catalytic Systems: The development of dual catalytic systems that can selectively activate both the bromoaniline and furan parts of the molecule in a single pot would be a significant advancement. This could enable complex cascade reactions to build molecular complexity rapidly.

Catalytic Transformation Potential Products/Applications Example Catalyst Systems
Heck Cross-CouplingStilbene and cinnamate (B1238496) derivatives for materials science. chemicalbook.comPalladium nanocrystals on covalent organic frameworks. chemicalbook.com
Suzuki CouplingBiaryl compounds for pharmaceuticals and agrochemicals.Palladium complexes with phosphine (B1218219) ligands.
Buchwald-Hartwig AminationTriarylamines with potential applications in organic electronics. researchgate.netPalladium or copper catalysts with specialized ligands.
Diels-Alder ReactionComplex bicyclic nitrogen-containing heterocycles. algoreducation.comLewis acids, organocatalysts.
Furan Ring OpeningFunctionalized 1,4-dicarbonyl compounds. acs.orgBrønsted or Lewis acids, transition metal complexes. acs.orgthieme-connect.com

Advanced Spectroscopic Characterization under Operando Conditions

To fully understand and optimize the synthesis and catalytic applications of this compound, it is crucial to study the reaction mechanisms in real-time. Operando spectroscopy, which combines spectroscopic measurements with simultaneous reaction monitoring, is a powerful tool for this purpose. wikipedia.orgcatalysis.bloghidenanalytical.com This approach allows for the identification of transient intermediates and the correlation of catalyst structure with its activity and selectivity under actual working conditions. wikipedia.orgcatalysis.blog

Future research should employ a suite of operando techniques:

Operando IR and Raman Spectroscopy: These techniques can provide valuable information about the vibrational modes of reactants, intermediates, and products as they form on a catalyst surface or in solution. mt.comchemcatbio.org This can help elucidate the reaction pathway and identify key surface species. chemcatbio.org

Operando X-ray Absorption Spectroscopy (XAS): XAS can provide element-specific information about the oxidation state and coordination environment of a metal catalyst during a reaction. chemcatbio.org This is particularly useful for understanding the activation and deactivation of catalysts.

In-situ NMR Spectroscopy: For homogeneous catalytic reactions, in-situ NMR can track the concentration of all soluble species over time, providing detailed kinetic data. oxinst.com

The application of these techniques will provide unprecedented insight into the mechanisms of reactions involving this compound, enabling the rational design of more efficient and selective processes. ista.ac.at

Integrated Computational-Experimental Approaches

The synergy between computational modeling and experimental work is a powerful driver of modern chemical research. Density Functional Theory (DFT) calculations, in particular, have become an indispensable tool for understanding and predicting chemical reactivity. uobaghdad.edu.iqmdpi.com

For this compound, integrated computational-experimental studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of synthetic and catalytic reactions. up.ac.zanih.gov This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism and the factors controlling regioselectivity and stereoselectivity. nih.govuq.edu.au

Spectroscopic Prediction: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data and the structural confirmation of new compounds. researchgate.netglobalresearchonline.net

Rational Catalyst Design: Computational screening can be used to predict the activity of potential catalysts for transformations involving this compound, guiding experimental efforts toward the most promising candidates.

Computational Method Application to this compound Research Expected Insights
Density Functional Theory (DFT)Mapping reaction pathways for synthesis and catalysis. up.ac.zanii.ac.jpIdentification of transition states, intermediates, and activation energies. nih.govuq.edu.au
Time-Dependent DFT (TD-DFT)Simulating electronic absorption (UV-Vis) spectra. globalresearchonline.netUnderstanding electronic transitions and photophysical properties.
GIAO-DFTCalculating NMR chemical shifts. globalresearchonline.netAiding in structural elucidation and assignment of experimental spectra.

Discovery of Unforeseen Functional Properties

The unique combination of a bromoaniline and a furan moiety suggests that this compound and its derivatives could possess a range of interesting functional properties that have yet to be explored. Bromoanilines are known precursors to dyes, pharmaceuticals, and agrochemicals, while furan-containing compounds have applications in materials science and as bioactive molecules. chemicalbook.comstudysmarter.co.uk

Future research should investigate the potential of this compound and its derivatives in areas such as:

Materials Science: The aromatic nature of both rings suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), particularly after further functionalization via cross-coupling reactions.

Medicinal Chemistry: The N-aryl furfurylamine (B118560) scaffold is present in some biologically active compounds. The bromo substituent provides a site for further chemical modification, allowing for the generation of a library of compounds to be screened for various biological activities. nih.govresearchgate.net

Corrosion Inhibition: Amines and heterocyclic compounds are often effective corrosion inhibitors. researchgate.net The ability of this compound to adsorb onto metal surfaces could be investigated for corrosion protection applications. uobaghdad.edu.iq

Sensing: Bromoaniline-based Schiff bases have been shown to act as chemosensors for metal ions like Cu²⁺ and Zn²⁺. nih.govacs.org Derivatives of this compound could be designed to exhibit selective fluorescence or colorimetric responses to specific analytes. nih.gov

The exploration of these and other potential applications will be a key driver of future research on this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-N-(furan-2-ylmethyl)aniline, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : A two-step synthesis is recommended:

Reductive amination : React aniline with furan-2-carbaldehyde using a Pd/NiO catalyst under H₂ at 25°C to form N-(furan-2-ylmethyl)aniline (yield: 95%) .

Regioselective bromination : Introduce bromine at the 3-position of the aniline ring using Br₂ in a polar aprotic solvent (e.g., DCM) at 0–5°C. Directing groups (e.g., –NH–) ensure regioselectivity. Optimize stoichiometry (1.1 eq Br₂) and quenching to minimize side products .
Key Controls : Temperature (<5°C during bromination), catalyst loading (1.1 wt% Pd/NiO), and inert atmosphere (N₂ or H₂) to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, furan protons at δ 6.3–7.1 ppm). Resolve overlapping signals with 2D NMR (COSY, HSQC) .
  • X-ray crystallography : Use SHELXL for refinement. Address twinning or disorder by collecting high-resolution data (d-spacing < 0.8 Å) and validating with R-factor convergence (<5%) .
  • Mass spectrometry (EI-MS) : Confirm molecular ion [M⁺] at m/z 267 (C₁₁H₁₀BrNO). Cross-validate with computational models (e.g., DFT) for electronic structure consistency .

Q. How does the furan-2-ylmethyl group influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer :
  • Solubility : The furan ring enhances lipophilicity (logP ~2.8), reducing aqueous solubility. Use co-solvents (e.g., DMSO:water 1:4) for in vitro assays. Quantify via HPLC (C18 column, acetonitrile/water gradient) .
  • Stability : At pH < 3, protonation of the aniline –NH– group increases solubility but may promote hydrolysis. Monitor degradation by TLC (Rf shift) or LC-MS over 24 hours .

Q. How can researchers leverage this compound in designing photoactive materials?

  • Methodological Answer :
  • UV-Vis Spectroscopy : The bromine-furan system absorbs at λ = 290 nm (ε = 4500 M⁻¹cm⁻¹), suitable for UV sensitizers.
  • Electrochemical studies : Cyclic voltammetry shows reversible oxidation at E₁/₂ = +1.2 V (vs. Ag/AgCl), indicating potential as a hole-transport layer in OLEDs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.